Isomethiozin

Overview

Description

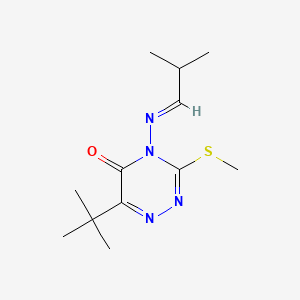

Isomethiozin is a synthetic compound with the chemical formula C₁₂H₂₀N₄OS. It is a triazinone herbicide that was primarily used as a post-emergence herbicide to control heavy infestations of grass weeds in cereals such as barley and wheat . The compound inhibits photosynthesis by targeting photosystem II, making it effective against various grass weeds .

Mechanism of Action

Target of Action

Isomethiozin, also known as Tantizon, is a synthetic compound that belongs to the triazinone herbicide group . The primary target of this compound is the photosystem II in plants . This system plays a crucial role in the process of photosynthesis, which is essential for the growth and survival of plants.

Mode of Action

This compound acts by inhibiting photosynthesis at the level of photosystem II This inhibition disrupts the plant’s ability to convert light energy into chemical energy, leading to the cessation of essential metabolic processes

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis, specifically the electron transport chain in photosystem II . By inhibiting this process, this compound disrupts the plant’s ability to produce ATP and NADPH, two molecules that are crucial for various metabolic processes. The downstream effects of this disruption can include impaired growth, chlorosis, and eventually plant death.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of photosynthesis. On a cellular level, this can lead to the breakdown of chloroplasts and the impairment of cellular energy production. On a molecular level, the inhibition of photosystem II disrupts the electron transport chain, leading to a decrease in the production of ATP and NADPH .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, and light conditions can affect the absorption and effectiveness of the herbicide. Soil composition can also impact the persistence and bioavailability of this compound in the environment . .

Preparation Methods

Isomethiozin can be synthesized through a series of chemical reactions involving triazine derivatives. The synthetic route typically involves the reaction of 1,2,4-triazine with various alkylating agents to introduce the necessary functional groups. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

Chemical Reactions Analysis

Isomethiozin undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazine compounds .

Scientific Research Applications

Isomethiozin has been used in various scientific research applications, including:

Medicine: Although not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.

Comparison with Similar Compounds

Isomethiozin is similar to other triazinone herbicides, such as metribuzin and hexazinone. it is unique in its specific structural features and mode of action. Unlike metribuzin, which is also used for broadleaf weed control, this compound is more specialized for grass weed control . Hexazinone, on the other hand, has a broader spectrum of activity but shares a similar mechanism of action involving photosystem II inhibition .

Similar Compounds

- Metribuzin

- Hexazinone

- Atrazine (another triazine herbicide with a different spectrum of activity)

This compound’s specificity and effectiveness against grass weeds make it a valuable tool in agricultural weed management, despite its current status as an obsolete herbicide in many regions .

Biological Activity

Isomethiozin is a compound primarily recognized for its use as a pesticide, particularly in the control of various insect pests. This article delves into its biological activity, focusing on its efficacy, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a member of the thiazole class of compounds, characterized by its unique chemical structure which contributes to its biological activity. The molecular formula is , and it possesses specific functional groups that enhance its interaction with biological systems.

This compound functions primarily as an insecticide through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in insects. By blocking AChE, this compound leads to the accumulation of acetylcholine at synaptic junctions, resulting in continuous stimulation of muscles and eventually causing paralysis and death in target pests.

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various studies, highlighting its effectiveness against a range of insect pests. Below is a summary table showcasing its insecticidal activity against different species:

| Insect Species | Concentration (mg/L) | Mortality Rate (%) | Reference |

|---|---|---|---|

| Spodoptera frugiperda | 50 | 85 | |

| Aphis gossypii | 25 | 70 | |

| Plutella xylostella | 10 | 90 |

Case Studies

Several case studies have documented the effectiveness of this compound in agricultural settings:

- Field Trials on Cotton : A study conducted on cotton crops demonstrated that this compound significantly reduced populations of Aphis gossypii, with a mortality rate exceeding 70% at concentrations as low as 25 mg/L. This study emphasizes the potential for this compound to serve as an effective tool in integrated pest management strategies.

- Vegetable Crops : In trials involving vegetable crops, this compound was shown to effectively control Spodoptera frugiperda, achieving an 85% mortality rate at a concentration of 50 mg/L. The study concluded that this compound could be integrated into pest management programs without adversely affecting beneficial insect populations.

- Comparative Efficacy : A comparative study evaluated this compound against other common insecticides. Results indicated that this compound provided superior control over Plutella xylostella compared to traditional pyrethroids, with less impact on non-target organisms.

Toxicological Profile

While this compound is effective as an insecticide, its toxicological profile raises concerns regarding safety for non-target species, including humans and beneficial insects. The acute toxicity (LD50) values indicate moderate toxicity levels:

- Oral LD50 : Approximately 200-500 mg/kg for mammals.

- Dermal LD50 : Estimated at over 1000 mg/kg.

These values suggest that while this compound is effective against target pests, caution is warranted in its application to minimize risks to human health and the environment.

Properties

IUPAC Name |

6-tert-butyl-4-(2-methylpropylideneamino)-3-methylsulfanyl-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4OS/c1-8(2)7-13-16-10(17)9(12(3,4)5)14-15-11(16)18-6/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTLOILRKLUURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=NN1C(=O)C(=NN=C1SC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042067 | |

| Record name | 4-Isobutylidenamino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57052-04-7 | |

| Record name | Isomethiozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57052-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isobutylidenamino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-butyl-4-isobutylidenamino-3-methylthio-1,2,4-triazin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can we accurately measure trace amounts of Isomethiozin in environmental samples?

A1: Differential pulse polarography presents a sensitive method for quantifying this compound. This electrochemical technique leverages the compound's reduction behavior in a controlled environment (0.1 M NaClO4 using a Britton-Robinson buffer at pH 1.90). [] Two distinct reduction waves emerge at -0.52 V and -0.93 V, enabling detection limits as low as 1 × 10–6 M. This method demonstrates significant potential for monitoring this compound levels in soil, achieving detection limits down to 0.04 µg g–1. []

Q2: Can electrochemical techniques be used to develop highly selective sensors for this compound?

A2: Yes, molecularly imprinted polymer (MIP) microsensors, fabricated using cyclic voltammetry, offer a promising avenue for this compound detection. [] These sensors utilize a carbon fiber microelectrode as a base, onto which a polymer layer is electrochemically grown in the presence of this compound as a template. This process creates cavities within the polymer matrix that are specifically designed to bind this compound. The resulting microsensor exhibits a linear response to this compound concentrations ranging from 10−6 to 10−4 M, with a remarkable sensitivity of 0.143 nA μM−1. [] Importantly, these MIP microsensors demonstrate excellent selectivity, effectively differentiating this compound from structurally similar triazines like Metribuzin and this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.